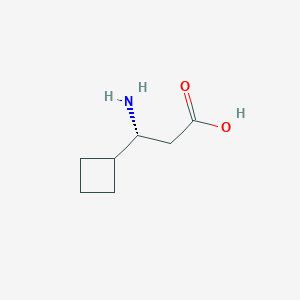

(3R)-3-Amino-3-cyclobutylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R)-3-Amino-3-cyclobutylpropanoic acid is an organic compound characterized by the presence of an amino group attached to a cyclobutyl ring and a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-cyclobutylpropanoic acid typically involves the following steps:

Amination: The addition of an amino group to the cyclobutylated intermediate.

Carboxylation: The formation of the propanoic acid chain.

Common reagents used in these reactions include cyclobutyl halides, ammonia or amines, and carboxylating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-cyclobutylpropanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro or nitroso group.

Reduction: Reduction of the carboxyl group to an alcohol.

Substitution: Replacement of the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted amino acids, depending on the specific reaction and conditions used .

Scientific Research Applications

(3R)-3-Amino-3-cyclobutylpropanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its therapeutic potential in treating neurological disorders.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-cyclobutylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of neurotransmitter systems and alteration of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

(3R)-3-Hydroxypropanoic acid: Shares a similar propanoic acid chain but differs in the functional group attached to the cyclobutyl ring.

®-3-Hydroxytetradecanoic acid: Contains a longer aliphatic chain and different functional groups.

Uniqueness

(3R)-3-Amino-3-cyclobutylpropanoic acid is unique due to its specific combination of an amino group, cyclobutyl ring, and propanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

(3R)-3-Amino-3-cyclobutylpropanoic acid, a cyclic amino acid derivative, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. Its structural characteristics suggest unique interactions with biological systems, making it a candidate for further investigation.

Chemical Structure

The compound's chemical formula is C7H13NO2, and its structure includes a cyclobutyl group attached to an amino acid backbone. This configuration is hypothesized to influence its biological activity significantly.

Neuropharmacological Effects

Research indicates that this compound may exhibit neuroprotective properties. It is believed to modulate neurotransmitter systems, particularly affecting glutamate receptors. This modulation can have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Anticancer Properties

Studies have explored the anticancer potential of this compound, particularly in relation to its ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of similar amino acids have shown promising results in reducing the viability of cancer cells while sparing non-cancerous cells.

Research Findings

Recent studies have provided insights into the compound's activity:

- Cell Viability Assays : In vitro studies demonstrated that this compound derivatives could reduce the viability of A549 lung cancer cells significantly. The most effective compounds exhibited around 50% reduction in cell viability compared to control groups treated with standard chemotherapeutics like doxorubicin and cisplatin .

- Mechanistic Studies : The mechanisms underlying these effects appear to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses indicated an increase in apoptotic cell populations upon treatment with the compound, suggesting it may trigger programmed cell death pathways .

- Structure-Activity Relationships : The biological activity of this compound is influenced by its structural variations. Modifications in substituents on the cyclobutyl ring can enhance or diminish its efficacy against cancer cells, indicating a structure-dependent relationship .

Case Studies

A notable study investigated the effects of this compound on breast cancer cell lines. The findings revealed that specific analogs not only inhibited cell growth but also enhanced sensitivity to existing chemotherapeutics. This suggests a potential role as an adjuvant therapy in cancer treatment regimens.

| Study | Cell Line | Inhibition (%) | Mechanism |

|---|---|---|---|

| Study 1 | A549 | 50% | Apoptosis |

| Study 2 | MCF7 | 40% | Cell Cycle Arrest |

Antioxidant Activity

Beyond anticancer properties, this compound has been investigated for its antioxidant capabilities. Compounds within this class have demonstrated significant radical scavenging activity, which may contribute to their protective effects against oxidative stress in various biological contexts .

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

(3R)-3-amino-3-cyclobutylpropanoic acid |

InChI |

InChI=1S/C7H13NO2/c8-6(4-7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1 |

InChI Key |

BKTGHCWCUCSXIV-ZCFIWIBFSA-N |

Isomeric SMILES |

C1CC(C1)[C@@H](CC(=O)O)N |

Canonical SMILES |

C1CC(C1)C(CC(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.